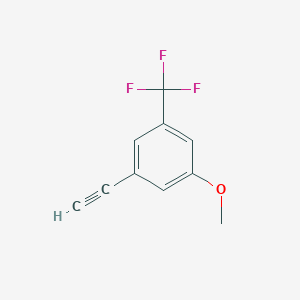
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex organic molecules . The reaction generally involves the use of organoboron reagents and aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions and minimizing side reactions .
化学反応の分析
Types of Reactions: 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the methoxy group can produce a variety of functionalized benzene derivatives .
科学的研究の応用
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism by which 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
類似化合物との比較
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can further enhance its chemical stability and lipophilicity.
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
Uniqueness: 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .
生物活性
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
This compound, characterized by its ethynyl, methoxy, and trifluoromethyl substituents, exhibits unique electronic properties that influence its reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity, which may affect the compound's absorption and distribution in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that the compound may function as a ligand for specific receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Receptor Binding: The compound may bind to adenosine receptors, influencing pathways related to pain modulation and inflammation .
- Enzyme Inhibition: It has shown potential in inhibiting kinases involved in cancer progression .
Case Studies
-
Anti-inflammatory Activity:
A study evaluated the anti-inflammatory properties of compounds similar to this compound. Results indicated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory conditions . -
Anticancer Activity:
In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to inhibit the Bcr-Abl kinase, a target in chronic myeloid leukemia, showcasing its potential as an anticancer agent .
Pharmacological Profiles
The following table summarizes key pharmacological findings related to this compound:
Synthesis Methods
The synthesis of this compound typically involves the Sonogashira coupling reaction. This method allows for the introduction of the ethynyl group onto the aromatic ring under palladium catalysis, facilitating efficient formation of the desired compound.
特性
IUPAC Name |
1-ethynyl-3-methoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZOTBYHXDCQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














